molecular formula C16H19NO2S B159488 4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol CAS No. 128959-11-5

4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol

Cat. No. B159488
M. Wt: 289.4 g/mol
InChI Key: ILLAPBZUXFDMBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol, also known as MBDB, is a psychoactive drug that belongs to the phenethylamine class. It is structurally similar to MDMA (ecstasy) and has been used as a recreational drug due to its euphoric and empathogenic effects. However,

Mechanism Of Action

4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol acts on the central nervous system by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. It also binds to serotonin receptors and inhibits the reuptake of serotonin, leading to increased levels of the neurotransmitter in the brain. These effects contribute to the drug's euphoric and empathogenic effects.

Biochemical And Physiological Effects

4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and sweating. It can also cause changes in body temperature and appetite. In the brain, 4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol has been shown to increase the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. It can also reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol has several advantages for lab experiments, including its ability to increase the release of neurotransmitters and its neuroprotective effects. However, its recreational use and potential for abuse may limit its use in research settings. Additionally, the lack of standardized dosing and potential side effects may make it difficult to use in controlled experiments.

Future Directions

There are several potential future directions for research on 4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol. One area of interest is its potential therapeutic uses in the treatment of depression and anxiety disorders. Additionally, further research is needed to understand the mechanisms underlying its neuroprotective effects. Finally, more studies are needed to determine the safety and efficacy of 4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol in controlled clinical trials.

Synthesis Methods

4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol can be synthesized from 2-bromo-4-methylthiophenol and 1-(2-bromoethyl)-2-methylamino-propane via a nucleophilic substitution reaction. The resulting intermediate is then reduced to 4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol using sodium borohydride.

Scientific Research Applications

4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol has been studied for its potential therapeutic uses, particularly in the treatment of depression and anxiety disorders. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which can improve mood and reduce anxiety. Additionally, 4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol has been studied for its neuroprotective effects, as it can reduce oxidative stress and inflammation in the brain.

properties

CAS RN

128959-11-5

Product Name

4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol

Molecular Formula

C16H19NO2S

Molecular Weight

289.4 g/mol

IUPAC Name

4-[2-[2-(methylamino)propyl]phenyl]sulfanylbenzene-1,2-diol

InChI

InChI=1S/C16H19NO2S/c1-11(17-2)9-12-5-3-4-6-16(12)20-13-7-8-14(18)15(19)10-13/h3-8,10-11,17-19H,9H2,1-2H3

InChI Key

ILLAPBZUXFDMBV-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1SC2=CC(=C(C=C2)O)O)NC

Canonical SMILES

CC(CC1=CC=CC=C1SC2=CC(=C(C=C2)O)O)NC

synonyms

4-[2-(2-methylaminopropyl)phenyl]sulfanylbenzene-1,2-diol

Origin of Product

United States

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